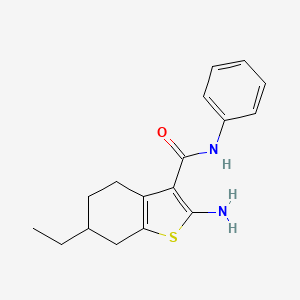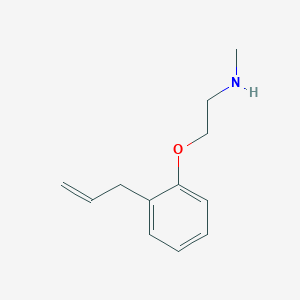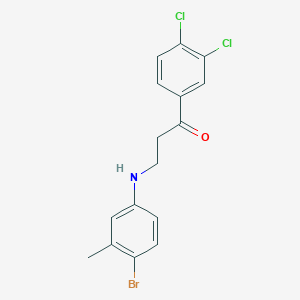
5-Amino-1,3-Thiazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group at the 5-position enhances its reactivity and potential for various chemical transformations.
Wissenschaftliche Forschungsanwendungen
5-Amino-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antidiabetic activity, particularly in the development of thiazolidinedione-based drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
Target of Action
The primary target of 5-Amino-1,3-thiazolidine-2,4-dione is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions . The compound also targets cytoplasmic Mur ligases .
Mode of Action
5-Amino-1,3-thiazolidine-2,4-dione exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases . These ligases mediate the formation of UDP-MurNAc-pentapeptide, a key component in bacterial cell wall synthesis .
Biochemical Pathways
The compound affects the insulin signaling pathway by improving insulin resistance through PPAR-γ receptor activation . This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels . In terms of its antimicrobial action, it inhibits the bacterial cell wall synthesis pathway by targeting cytoplasmic Mur ligases .
Pharmacokinetics
Thiazolidinedione derivatives, a class to which this compound belongs, have been studied for their pharmacokinetic properties . These properties, including absorption, distribution, metabolism, and excretion (ADME), significantly impact the bioavailability of the compound .
Result of Action
The compound’s action results in improved insulin sensitivity and reduced blood glucose levels, making it potentially useful in the treatment of type 2 diabetes . Its antimicrobial action results from the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . Some thiazolidine-2,4-dione derivatives also show antioxidant and anticancer potential .
Biochemische Analyse
Biochemical Properties
5-Amino-1,3-thiazolidine-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, 5-Amino-1,3-thiazolidine-2,4-dione activates peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in glucose and lipid metabolism . This interaction enhances insulin sensitivity and has potential therapeutic applications in diabetes management.
Cellular Effects
The effects of 5-Amino-1,3-thiazolidine-2,4-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of PPAR-γ by 5-Amino-1,3-thiazolidine-2,4-dione leads to improved insulin sensitivity and regulation of glucose homeostasis . Furthermore, its antioxidant properties help in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress . These effects make 5-Amino-1,3-thiazolidine-2,4-dione a potential candidate for therapeutic interventions in metabolic disorders and oxidative stress-related diseases.
Molecular Mechanism
At the molecular level, 5-Amino-1,3-thiazolidine-2,4-dione exerts its effects through several mechanisms. It binds to and activates PPAR-γ, leading to the transcription of genes involved in glucose and lipid metabolism . Additionally, its interaction with cytoplasmic Mur ligases inhibits bacterial cell wall synthesis, contributing to its antimicrobial activity . The compound also scavenges ROS, reducing oxidative damage to cellular components . These molecular interactions highlight the multifaceted role of 5-Amino-1,3-thiazolidine-2,4-dione in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1,3-thiazolidine-2,4-dione have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that 5-Amino-1,3-thiazolidine-2,4-dione maintains its biological activity over extended periods, making it suitable for chronic treatment regimens
Dosage Effects in Animal Models
The effects of 5-Amino-1,3-thiazolidine-2,4-dione vary with different dosages in animal models. At therapeutic doses, the compound has been shown to improve insulin sensitivity and reduce blood glucose levels without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Amino-1,3-thiazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing glucose and lipid metabolism as well as bacterial cell wall synthesis . The compound’s antioxidant properties also play a role in modulating metabolic flux and maintaining cellular redox balance . Understanding these metabolic pathways is crucial for developing targeted therapeutic strategies involving 5-Amino-1,3-thiazolidine-2,4-dione.
Transport and Distribution
The transport and distribution of 5-Amino-1,3-thiazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be efficiently absorbed and distributed to various tissues, including the liver, kidneys, and adipose tissue . Its interaction with transporters such as organic anion transporters (OATs) facilitates its cellular uptake and distribution . These properties ensure that 5-Amino-1,3-thiazolidine-2,4-dione reaches its target sites effectively to exert its biological effects.
Subcellular Localization
The subcellular localization of 5-Amino-1,3-thiazolidine-2,4-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic Mur ligases and other enzymes . Additionally, its activation of PPAR-γ occurs in the nucleus, highlighting its ability to translocate between cellular compartments . Post-translational modifications and targeting signals may further influence its subcellular localization and activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-thiazolidine-2,4-dione typically involves the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The general reaction scheme is as follows:
Thiosemicarbazide + Chloroacetic Acid: The initial step involves the reaction of thiosemicarbazide with chloroacetic acid in the presence of a suitable acid catalyst, such as hydrochloric acid.
Cyclization: The intermediate formed undergoes cyclization to yield 5-Amino-1,3-thiazolidine-2,4-dione.
Industrial Production Methods
Industrial production of 5-Amino-1,3-thiazolidine-2,4-dione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Lacks the amino group at the 5-position but shares the core thiazolidine structure.
5-Methyl-1,3-thiazolidine-2,4-dione: Contains a methyl group instead of an amino group at the 5-position.
1,3-Thiazolidine-4-one: Similar structure but with a carbonyl group at the 4-position instead of the 2,4-dione configuration.
Uniqueness
The presence of the amino group at the 5-position in 5-Amino-1,3-thiazolidine-2,4-dione enhances its reactivity and potential for various chemical transformations. This unique feature distinguishes it from other thiazolidine derivatives and contributes to its diverse biological activities and applications.
Eigenschaften
IUPAC Name |
5-amino-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2S/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBFCDKNTOMJSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
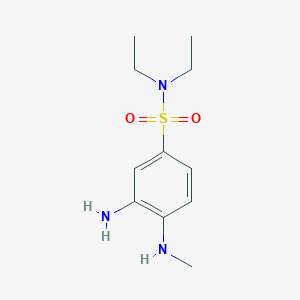

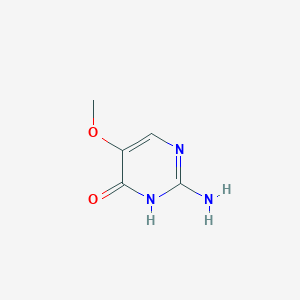
![N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)
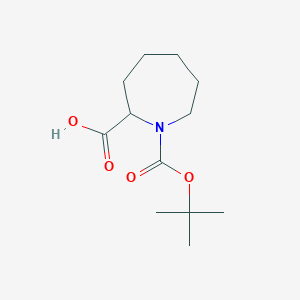
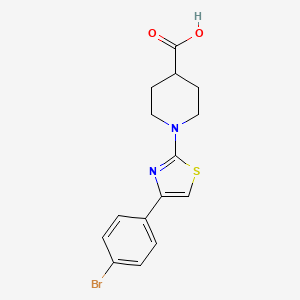
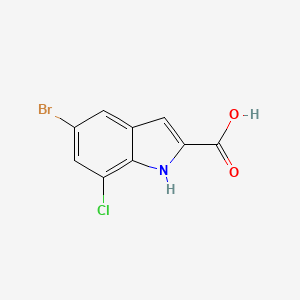
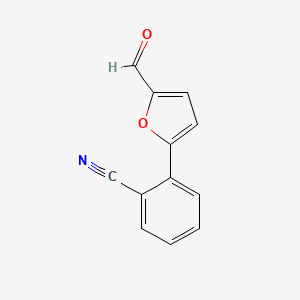
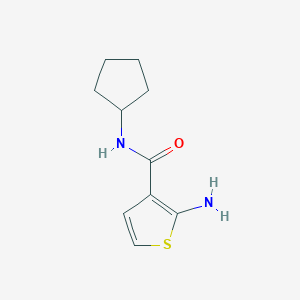
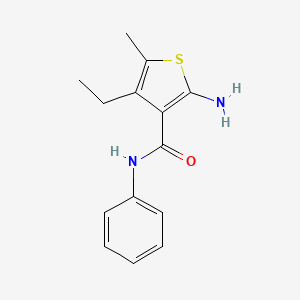
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1274776.png)
